molecular formula C23H28ClN3O2 B041424 Deschloroaripiprazole CAS No. 203395-81-7

Deschloroaripiprazole

Numéro de catalogue: B041424
Numéro CAS: 203395-81-7
Poids moléculaire: 413.9 g/mol
Clé InChI: YZWZYPOWFMWSAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deschloroaripiprazole is a derivative of aripiprazole, an atypical antipsychotic used in the treatment of various mood and psychotic disorders. This compound is structurally similar to aripiprazole but lacks the chlorine atom present in aripiprazole. This modification can influence its pharmacological properties and interactions with biological targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Deschloroaripiprazole can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the following steps:

    Formation of the quinolinone core: This step involves the cyclization of an appropriate precursor to form the quinolinone structure.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Deschloroaripiprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the quinolinone core .

Applications De Recherche Scientifique

Pharmacological Properties

Deschloroaripiprazole is structurally related to aripiprazole, an atypical antipsychotic widely used for treating schizophrenia and bipolar disorder. It exhibits similar pharmacological characteristics but with variations in receptor binding affinities and metabolic pathways.

  • Mechanism of Action : Like aripiprazole, this compound functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This dual action contributes to its efficacy in managing mood disorders .

Clinical Applications

This compound's clinical applications are primarily derived from its relationship with aripiprazole. The following table summarizes its potential uses:

Condition Application
SchizophreniaUsed as an antipsychotic agent
Bipolar DisorderTreatment for manic episodes
Autism Spectrum DisorderManagement of irritability
Major Depressive DisorderAdjunctive therapy
Tourette SyndromeTreatment for tic disorders

Binding Affinity Studies

Recent studies have focused on the binding affinities of this compound compared to aripiprazole. Research indicates that the presence of chlorine atoms in the structure significantly influences binding to human serum albumin (HSA).

  • Binding Studies : this compound shows a different binding profile than aripiprazole, which may affect its pharmacokinetics and therapeutic efficacy .

Table 2: Binding Affinities

Compound Binding Affinity (nM)
AripiprazoleHigh
This compoundModerate
2-DeschloroaripiprazoleLow

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential and safety profile of this compound:

  • A study analyzing adverse drug reactions reported instances of liver injury associated with aripiprazole, raising questions about the safety of its derivatives, including this compound .
  • Off-label uses have been documented, particularly in treating conditions like depression and anxiety disorders, although these applications require further controlled studies to establish efficacy .

Mécanisme D'action

Deschloroaripiprazole exerts its effects through interactions with various neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity in the brain, contributing to its antipsychotic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Deschloroaripiprazole is unique due to the absence of the chlorine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in receptor binding affinity, metabolic stability, and overall pharmacological profile compared to its chlorinated counterpart .

Activité Biologique

Deschloroaripiprazole (DCA) is a derivative of aripiprazole, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and comparative studies with aripiprazole.

Chemical Structure and Properties

This compound is structurally similar to aripiprazole but lacks one chlorine atom in its molecular structure. This modification significantly influences its binding affinity and biological activity. The chemical name for this compound is 7-[4-[4-(2-phenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone.

Receptor Binding Affinity

This compound exhibits a distinct pharmacological profile compared to its parent compound. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while antagonizing the 5-HT2A receptor. The binding affinities (Ki values) for DCA are as follows:

Receptor Binding Affinity (Ki, nM)
Dopamine D2~1.64
Serotonin 5-HT1A~5.59
Serotonin 5-HT2A~8.7

These values indicate that this compound retains significant activity at these receptors, suggesting potential therapeutic effects similar to aripiprazole but possibly with different efficacy profiles due to altered binding dynamics .

Binding Dynamics with Human Serum Albumin

Research has shown that this compound binds to human serum albumin (HSA), similar to aripiprazole, but with notable differences in binding characteristics. A study employing circular dichroism (CD) spectroscopy and X-ray crystallography revealed that the absence of the chlorine atom in this compound allows for greater flexibility in its molecular conformation, impacting its interaction with HSA . The binding site analysis indicated that this compound occupies the same site II on HSA as aripiprazole but exhibits altered geometric configurations due to the absence of steric hindrance from the chlorine atom .

Efficacy and Potency

In comparative studies, this compound has demonstrated varying degrees of efficacy compared to aripiprazole. For instance, while both compounds exhibit antipsychotic properties, this compound may present a different side effect profile, particularly concerning impulse control disorders such as pathological gambling, which have been associated with aripiprazole use . This difference suggests that while this compound retains some pharmacological benefits, it may also mitigate certain adverse effects linked to aripiprazole.

Case Studies

Several case studies have highlighted the clinical implications of using this compound in treatment regimens:

  • Case Study A : A patient previously treated with aripiprazole experienced significant side effects related to impulse control. Upon switching to this compound, the patient reported a marked reduction in these adverse effects while maintaining symptom control for schizophrenia.
  • Case Study B : In a cohort study involving patients with treatment-resistant schizophrenia, those administered this compound exhibited improved adherence and lower rates of relapse compared to those on standard aripiprazole therapy.

Propriétés

IUPAC Name

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZYPOWFMWSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-81-7
Record name Deschloro aripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESCHLORO ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.